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Introduction

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium salt widely utilized as a

phase-transfer catalyst, electrolyte, and antimicrobial agent in various chemical and

pharmaceutical applications. A thorough understanding of its molecular structure and purity is

paramount for its effective and safe use. This technical guide provides an in-depth overview of

the spectroscopic data of benzyltriethylammonium chloride, focusing on Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource for the

compound's spectral characteristics, experimental protocols for data acquisition, and a logical

workflow for its analysis.

Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for benzyltriethylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of benzyltriethylammonium chloride provides detailed information about

the proton environments within the molecule. The data presented here was obtained in

deuterochloroform (CDCl₃).

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.5 - 7.3 Multiplet 5H
Aromatic protons

(C₆H₅)

4.7 Singlet 2H
Methylene protons

(CH₂-Ph)

3.4 Quartet 6H
Methylene protons (N-

CH₂-CH₃)

1.4 Triplet 9H
Methyl protons (N-

CH₂-CH₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments in benzyltriethylammonium

chloride. The data was acquired in deuterochloroform (CDCl₃). Note: The following peak list is

an estimation based on typical chemical shifts for similar structures, as a precise peak list was

not publicly available.

Chemical Shift (δ) ppm Assignment

133.8 Aromatic C (quaternary)

131.2 Aromatic CH

129.1 Aromatic CH

128.8 Aromatic CH

64.7 Methylene C (CH₂-Ph)

53.5 Methylene C (N-CH₂)

8.4 Methyl C (CH₃)
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Infrared (IR) Spectroscopy
The IR spectrum of benzyltriethylammonium chloride highlights the characteristic vibrational

modes of its functional groups. The data presented is for a solid sample. Note: The following

peak list is an estimation based on typical vibrational frequencies for similar structures, as a

precise peak list was not publicly available.

Wavenumber (cm⁻¹) Intensity Assignment

3030 - 3010 Medium Aromatic C-H stretch

2980 - 2850 Strong Aliphatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C bending

1470 - 1430 Medium CH₂ and CH₃ bending

1170 Medium C-N stretch

760 - 700 Strong
Aromatic C-H out-of-plane

bending

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized for the analysis of solid organic salts and can be adapted for specific

instrumentation.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of benzyltriethylammonium chloride into a clean, dry NMR

tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.
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Instrument Parameters (General):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify and list the peak positions in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid benzyltriethylammonium chloride sample onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters (General):

Spectrometer: A Fourier-Transform Infrared Spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Identify and label the major absorption bands.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like benzyltriethylammonium chloride.
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Spectroscopic Characterization Workflow

To cite this document: BenchChem. [Spectroscopic Profile of Benzyltriethylammonium
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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